molecular formula C9H8N2OS B14071368 2-Anilino-2-oxoethyl thiocyanate CAS No. 10156-35-1

2-Anilino-2-oxoethyl thiocyanate

Katalognummer: B14071368
CAS-Nummer: 10156-35-1
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: MQAQDCGJZXXNIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Anilino-2-oxoethyl thiocyanate is a chemical compound with the molecular formula C9H8N2OS. It is known for its unique structure, which includes an aniline group, an oxoethyl group, and a thiocyanate group.

Vorbereitungsmethoden

The synthesis of 2-anilino-2-oxoethyl thiocyanate typically involves the reaction of aniline with ethyl oxalyl chloride to form 2-anilino-2-oxoethyl chloride. This intermediate is then reacted with potassium thiocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

The use of readily available reagents and straightforward reaction conditions makes this compound accessible for research and development purposes .

Analyse Chemischer Reaktionen

2-Anilino-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.

    Hydrolysis: The thiocyanate group can be hydrolyzed to form corresponding amides or acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Anilino-2-oxoethyl thiocyanate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-anilino-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-Anilino-2-oxoethyl thiocyanate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.

Eigenschaften

CAS-Nummer

10156-35-1

Molekularformel

C9H8N2OS

Molekulargewicht

192.24 g/mol

IUPAC-Name

(2-anilino-2-oxoethyl) thiocyanate

InChI

InChI=1S/C9H8N2OS/c10-7-13-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)

InChI-Schlüssel

MQAQDCGJZXXNIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CSC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.